Telocinobufagin

説明

This compound has been reported in Bufo gargarizans, Bufo bufo, and other organisms with data available.

structure

Structure

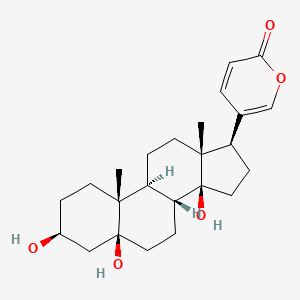

3D Structure

特性

IUPAC Name |

5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316861 | |

| Record name | Telocinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-26-4 | |

| Record name | Telocinobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telocinobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telocinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Telocinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Telocinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Telocinobufagin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telocinobufagin, a C-24 bufadienolide cardiotonic steroid, is a naturally occurring compound predominantly found in the venom of various toad species. This technical guide provides an in-depth exploration of the origin of this compound, detailing its biological sources, biosynthetic pathway, and methods for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this multifaceted molecule.

Biological Sources of this compound

This compound is primarily isolated from the skin secretions of toads belonging to the Bufonidae family. It is a significant component of the traditional Chinese medicine known as "Ch'an Su," which is derived from the dried venom of toads. Specific species identified as sources of this compound include:

While bufadienolides are characteristic of the animal kingdom, particularly amphibians, some are also found in certain plant species, though the presence of this compound in plants is not as well-documented as its amphibian origins.

Biosynthesis of this compound

The biosynthesis of this compound in toads originates from cholesterol. The process is thought to proceed through the mevalonate-independent and acidic bile acid pathways. While the complete enzymatic cascade is not fully elucidated, key precursor molecules have been identified.

The proposed biosynthetic pathway begins with cholesterol, which is produced in the toad's liver and transported to the parotid glands via lipoproteins. Within the parotid glands, cholesterol undergoes a series of enzymatic modifications to yield bufadienolides. 3-beta-hydroxycholanates have been identified as crucial intermediates in this pathway. It has been hypothesized that this compound may also serve as a natural precursor to another bufadienolide, Marinobufagin.

Below is a diagram illustrating the proposed biosynthetic origin of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Characterization

The extraction and purification of this compound from toad venom or skin secretions primarily rely on chromatographic techniques.

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of this compound is as follows:

-

Extraction: The crude toad venom or skin secretion is typically extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol-water and n-hexane, to remove nonpolar compounds.

-

Chromatography: The polar fraction is then subjected to a series of chromatographic steps.

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents like petroleum ether and acetone.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using Reverse-Phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

-

Below is a workflow diagram for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Characterization

The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Chemical Synthesis

The total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, synthetic strategies for related bufadienolides, such as bufalin and cinobufagin, provide a roadmap for its potential synthesis. These syntheses are complex, multi-step processes that typically start from a readily available steroid precursor. The key challenges lie in the stereoselective construction of the steroid core and the formation of the α-pyrone ring at the C-17 position.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Na+/K+-ATPase Signaling Pathway

This compound is a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients. Inhibition of the Na+/K+-ATPase by this compound triggers a signaling cascade that involves the activation of the non-receptor tyrosine kinase, Src.

Caption: this compound-induced Na+/K+-ATPase signaling.

Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells. This process is mediated, in part, through the p53 signaling pathway, leading to the upregulation of the pro-apoptotic protein Bax and the subsequent activation of the caspase cascade.

Caption: this compound-induced apoptosis pathway.

Wnt/β-catenin Signaling Pathway

This compound exhibits a complex regulatory role in the Wnt/β-catenin signaling pathway. It has been shown to inhibit GSK-3β, a key negative regulator of the pathway. However, it also impairs the stabilization of β-catenin, leading to an overall inhibition of Wnt/β-catenin signaling.

Caption: Dual role of this compound in Wnt/β-catenin signaling.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (Na+/K+-ATPase inhibition) | 44.2 nM | Human kidney | [1] |

| IC₅₀ (Cytotoxicity) | 0.06 µM | HL-60 (Leukemia) | [1] |

| 0.06 µM | HCT8 (Colon Cancer) | [1] | |

| 0.03 µM | SF295 (Glioblastoma) | [1] | |

| 0.11 µM | MDA-MB-435 (Melanoma) | [1] | |

| 0.05 µM | Human peripheral blood lymphocytes | [1] | |

| MIC (Antimicrobial activity) | 64 µg/mL | E. coli | [1] |

| 128 µg/mL | S. aureus | [1] |

Conclusion

This compound is a fascinating natural product with a rich biological origin and complex mechanism of action. Primarily sourced from the venom of toads, its biosynthesis from cholesterol highlights the intricate metabolic capabilities of these amphibians. While methods for its isolation and characterization are established, further research is needed to fully elucidate its complete biosynthetic pathway and to develop an efficient total chemical synthesis. The ability of this compound to modulate critical signaling pathways, such as Na+/K+-ATPase, apoptosis, and Wnt/β-catenin, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this potent bufadienolide.

References

- 1. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Telocinobufagin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telocinobufagin is a naturally occurring cardiotonic steroid, a bufadienolide found in the venom of certain toad species, notably of the Rhinella genus. It has garnered significant scientific interest due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines and its role as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details its mechanism of action, particularly its influence on critical cellular signaling pathways, and provides methodologies for key experimental procedures.

Chemical Structure and Properties

This compound is a C-24 steroid characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus.

Chemical Structure:

(A simplified 2D representation of the core steroid structure with hydroxyl groups.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 472-26-4 | [1][2] |

| Molecular Formula | C₂₄H₃₄O₅ | [1][2] |

| Molecular Weight | 402.5 g/mol | [1][2] |

| Appearance | Powder / Crystalline solid | [1] |

| Melting Point | 208-214 °C | [3] |

| Solubility | Slightly soluble in heated chloroform and methanol. | [1] |

| Purity | Typically >98% (commercially available) | [4] |

Spectral Data:

While detailed ¹H and ¹³C NMR and IR spectral data are utilized for the structural elucidation and characterization of this compound, specific chemical shift values and full spectra are often found within specialized publications and databases. Access to these primary data sources is recommended for in-depth structural analysis.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²+ exchanger, leading to an influx of calcium and subsequent downstream signaling events.

Table 2: Summary of Biological Activities of this compound

| Activity | Description | IC₅₀ / Effective Concentration | Reference(s) |

| Na+/K+-ATPase Inhibition | Inhibits the activity of the sodium-potassium pump. | IC₅₀: 0.20 µM (pig kidney) | [5][6] |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. | Varies by cell line (e.g., non-small-cell lung cancer) | [7][8] |

| Antimicrobial Activity | Shows activity against certain bacteria. | MICs reported for specific strains | [9] |

| Cardiotonic Effects | Increases the force of heart muscle contraction. | - | [9] |

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

This compound inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and nuclear translocation.[7][8] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

As an upstream regulator of STAT3, the JAK2 kinase is also affected. This compound can interfere with the JAK2-mediated phosphorylation of STAT3.

This compound has been shown to suppress the PI3K/Akt pathway, leading to a decrease in the expression of the transcription factor Snail. Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.

This compound can also modulate the LARP1-mTOR pathway, which is involved in cell growth and proliferation.

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle. This compound can inhibit PLK1, leading to cell cycle arrest.

This compound has been shown to impair the Wnt/β-catenin pathway by acting upstream of β-catenin stabilization and by phosphorylating GSK-3β at an inhibitory serine residue.[5]

Experimental Protocols

Isolation of this compound from Rhinella schneideri Venom

-

Venom Collection: Venom is collected from the parotoid glands of Rhinella schneideri toads.

-

Extraction: The collected venom is typically extracted with a solvent such as methanol.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques, such as column chromatography on neutral aluminum oxide, to separate the different components.[5]

-

Purification and Identification: Fractions are collected and analyzed (e.g., by HPLC) to isolate pure this compound. The structure is confirmed using spectroscopic methods (NMR, MS, IR).

Na+/K+-ATPase Inhibition Assay

-

Enzyme Preparation: A preparation of Na+/K+-ATPase is obtained, for example, from pig kidney microsomes.

-

Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, MgCl₂, NaCl, and KCl.

-

Inhibition: Different concentrations of this compound (or a vehicle control) are added to the reaction mixture.

-

Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined.[5]

Cell Proliferation (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values can be calculated.[10]

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-STAT3, total STAT3, β-catenin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Conclusion

This compound is a potent bioactive molecule with a well-defined chemical structure and a growing body of evidence supporting its anticancer and other biological activities. Its ability to inhibit the Na+/K+-ATPase and modulate multiple critical signaling pathways makes it a promising candidate for further investigation in drug development. This guide provides a foundational understanding of its properties and the experimental approaches used to study its effects, serving as a valuable resource for researchers in the field.

References

- 1. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a PLK1 suppressor that inhibits tumor growth and metastasis by modulating CDC25c and CTCF in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses malignant metastasis of undifferentiated thyroid carcinoma via modulation of the LARP1-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides [mdpi.com]

- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Telocinobufagin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide

Introduction

Telocinobufagin (TCB) is an endogenous bufadienolide, a class of cardiotonic steroids (CTS) that act as ligands for the Na+/K+-ATPase (NKA).[1][2] The Na+/K+-ATPase, an essential enzyme found in the plasma membrane of most eukaryotic cells, is primarily responsible for maintaining cellular ion homeostasis by actively transporting Na+ and K+ ions against their concentration gradients.[3][4] Beyond its canonical role as an ion pump, the Na+/K+-ATPase also functions as a critical signal transducer.[3][5] The binding of CTS, such as this compound, can modulate both the pumping activity and the signaling functions of the enzyme, leading to a cascade of intracellular events.[3][5] This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the Na+/K+-ATPase, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound's interaction with Na+/K+-ATPase is multifaceted, involving both the inhibition of the enzyme's ion-pumping function and the activation of complex intracellular signaling cascades.

Inhibition of Na+/K+-ATPase Pumping Function

Like other cardiotonic steroids, this compound is a specific inhibitor of the Na+/K+-ATPase.[5] The primary mechanism of inhibition involves the binding of TCB to a specific site on the α-subunit of the enzyme.[3] This binding is most favorable when the enzyme is in its phosphorylated, outward-facing conformation (E2P state).[6][7] The binding of TCB stabilizes this conformation, thereby locking the enzyme in an inactive state and preventing the completion of the ion transport cycle. This inhibition of the pump's activity leads to an increase in intracellular sodium, which in turn can affect the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.

Activation of Intracellular Signaling Pathways

Beyond its inhibitory effect on ion transport, TCB binding to the Na+/K+-ATPase α-1 subunit initiates a series of protein-protein interactions that trigger intracellular signaling cascades, often independently of the pump's inhibition.[1][5]

A central signaling event is the activation of the non-receptor tyrosine kinase Src.[1][2][5] The binding of TCB to the Na+/K+-ATPase induces a conformational change in the enzyme, which leads to the activation of an associated pool of Src kinase.[1][5] This activation sets off a downstream cascade, which includes:

-

Transactivation of the Epidermal Growth Factor Receptor (EGFR): Activated Src can transactivate the EGFR.

-

Activation of the Ras/Raf/MEK/ERK1/2 Pathway: This leads to the phosphorylation and activation of the MAP kinases ERK1/2.[1]

-

Induction of Profibrotic Gene Expression: The NKA-Src signaling axis plays a crucial role in mediating the profibrotic effects of TCB.[1][2][8] This pathway leads to the increased expression of key fibrotic mediators, including:

Studies have demonstrated that these profibrotic effects are significantly attenuated in cells lacking Src kinase, confirming its critical role in this signaling pathway.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of this compound on Na+/K+-ATPase activity and profibrotic gene expression.

Table 1: Inhibition of Na+/K+-ATPase Activity

| Preparation | Compound | IC50 (µM) | Reference |

| Pig Kidney Na+/K+-ATPase | This compound | 0.20 | [10] |

| Pig Kidney Na+/K+-ATPase | Ouabain | 0.14 | [10] |

| Pig Kidney Na+/K+-ATPase | Marinobufagin | 3.40 | [10] |

IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.

Table 2: Effect of this compound on Profibrotic Gene Expression

| Cell Type | Treatment | Gene | Fold Increase (mRNA) | Reference |

| HK2 Renal Proximal Tubular Cells | 10 nM TCB (24h) | Collagen 1 & 3 | ~2-fold | [1][8][9] |

| HK2 Renal Proximal Tubular Cells | 100 nM TCB (24h) | Collagen 1 & 3 | ~5-fold | [1][8][9] |

| SYF Fibroblasts (+ cSrc) | 100 nM TCB | Collagen 1 & 3 | ~1.5-fold | [1][2][9] |

| SYF Fibroblasts (+ cSrc) | 100 nM TCB | TGF-β | ~1.5-fold | [1][2][9] |

| SYF Fibroblasts (+ cSrc) | 100 nM TCB | CTGF | ~2-fold | [1][2][9] |

Experimental Protocols

This section details common methodologies used to investigate the mechanism of action of this compound on Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Inhibition Kinetics)

This assay measures the rate of ATP hydrolysis by Na+/K+-ATPase and its inhibition by compounds like TCB. The principle is to quantify the amount of inorganic phosphate (Pi) released from ATP.

Methodology:

-

Enzyme Preparation: A purified or partially purified preparation of Na+/K+-ATPase (e.g., from pig kidney microsomes) is used.

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Histidine or Tris-HCl, pH 7.4).

-

Incubation: Incubate the enzyme preparation with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C. A control without the inhibitor is run in parallel.

-

Reaction Initiation & Termination: Start the reaction by adding ATP. Stop the reaction after a specific time (e.g., 15-30 minutes) by adding a stopping reagent, such as an ice-cold solution of ascorbic acid and ammonium molybdate in an acidic medium, which also serves as the colorimetric reagent for Pi detection.

-

Quantification: Measure the absorbance of the resulting phosphomolybdate complex at a specific wavelength (e.g., 610 nm or 820 nm).

-

Data Analysis: Calculate the specific activity of the enzyme (µmol Pi/mg protein/hour). The Na+/K+-ATPase specific activity is determined by subtracting the activity measured in the presence of a saturating concentration of a specific inhibitor like ouabain (ouabain-insensitive ATPase activity) from the total ATPase activity. Plot the percentage of inhibition against the logarithm of the TCB concentration to determine the IC50 value.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the activation of signaling proteins, such as ERK1/2, by assessing their phosphorylation state.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., LLC-PK1 pig kidney cells) to near confluence. Serum-starve the cells for several hours to reduce basal signaling activity.

-

Stimulation: Treat the cells with this compound at various concentrations (e.g., 1-1000 nM) for a short duration (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for loading differences.

References

- 1. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways [mdpi.com]

- 2. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Physiological Role of Endogenous Telocinobufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous telocinobufagin, a member of the bufadienolide family of cardiotonic steroids, is an emerging bioactive molecule with diverse and potent physiological effects. Traditionally known for its interaction with the Na+/K+-ATPase, recent research has unveiled its intricate involvement in a variety of cellular signaling pathways, influencing processes ranging from renal fibrosis to cancer progression. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound's physiological roles, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling cascades are presented to facilitate further research and drug development efforts in this promising area.

Core Physiological Interactions and Effects

Endogenous this compound exerts its biological effects primarily through its interaction with the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients. This interaction, however, extends beyond simple inhibition of the pump's ion-translocating function, initiating a cascade of intracellular signaling events.

Inhibition of Na+/K+-ATPase Activity

This compound is a potent inhibitor of the Na+/K+-ATPase. This inhibition is a key aspect of its cardiotonic properties and influences cellular sodium and potassium homeostasis.

Table 1: Inhibitory Potency of this compound on Na+/K+-ATPase

| Preparation | IC50 (µM) | Reference |

| Pig Kidney Na+/K+-ATPase | 0.20 ± 0.02 | [1][2] |

Modulation of Cellular Processes

The functional consequences of this compound's interaction with Na+/K+-ATPase and subsequent signaling are multifaceted, impacting cell proliferation, apoptosis, and fibrosis.

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Concentration | Effect | Quantitative Data | Reference |

| LLC-PK1 (Pig Kidney) | 100 nM | Induces apoptosis | Increased Bax:Bcl-2 ratio, increased sub-G0 phase cells | [1][3] |

| HK2 (Human Kidney) | 10 nM | Promotes fibrosis | 2-fold increase in Collagen 1 & 3 mRNA | [4][5] |

| HK2 (Human Kidney) | 100 nM | Promotes fibrosis | 5-fold increase in Collagen 1 & 3 mRNA | [4][5] |

| SYF + cSrc (Fibroblasts) | 100 nM | Promotes fibrosis | 1.5-fold increase in Collagen 1 & 3 mRNA, 1.5-fold increase in TGFβ mRNA, 2-fold increase in CTGF mRNA | [4][6] |

| Non-Small-Cell Lung Cancer (NSCLC) cells | - | Suppresses proliferation and metastasis, induces apoptosis | - | [7][8] |

| Colorectal Cancer (CRC) cells | - | Decreases viability, induces apoptosis | Time- and dose-dependent decrease in viability | [9] |

| 4T1 (Breast Cancer) | - | Inhibits migration and invasion | Downregulation of vimentin and fibronectin, upregulation of E-cadherin | [10] |

Signaling Pathways Modulated by this compound

This compound's physiological effects are mediated by a complex network of intracellular signaling pathways. These pathways can be broadly categorized into those promoting fibrosis and those influencing cell survival and proliferation, often in a context-dependent manner.

Profibrotic Signaling in Renal Cells

In renal tissues, this compound has been shown to promote fibrosis through the activation of the Na+/K+-ATPase-Src kinase signaling axis. This pathway is particularly relevant in the context of chronic kidney disease, where this compound levels are often elevated.[4][5]

Caption: this compound-induced profibrotic signaling cascade in renal cells.

Apoptotic and Anti-Proliferative Signaling

In contrast to its fibrotic effects, this compound exhibits anti-proliferative and pro-apoptotic properties in certain cell types, particularly cancer cells. These effects are mediated through distinct signaling pathways.

In LLC-PK1 kidney cells, this compound induces apoptosis by phosphorylating and inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which in turn impairs the Wnt/β-catenin signaling pathway.[1][3][11] This effect is independent of the classical Src-MEK-ERK pathway.[2][3]

Caption: this compound-induced apoptotic signaling via GSK-3β inhibition.

In non-small-cell lung cancer (NSCLC), this compound exerts its anti-tumor effects by inhibiting the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 at tyrosine 705, preventing its nuclear translocation and the expression of downstream target genes involved in cell survival and proliferation.[7][8][12]

Caption: Inhibition of the STAT3 signaling pathway by this compound in NSCLC.

In colorectal cancer cells, this compound induces apoptosis through the upregulation of p53 and Bax, leading to the cleavage of caspase 9 and PARP. It also inhibits the Inhibitor of Apoptosis (IAP) pathway.[9]

This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in breast cancer cells. It achieves this by downregulating the PI3K/Akt/ERK/Snail signaling pathway.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the physiological roles of this compound.

In Vitro Cell-Based Assays

Caption: General experimental workflow for in vitro studies of this compound.

-

Cell Culture: Specific cell lines (e.g., LLC-PK1, HK2, A549, 4T1) are cultured under standard conditions. For experiments, cells are often serum-starved before treatment.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (typically in the nanomolar to micromolar range) for different durations (from minutes for signaling studies to 24-72 hours for proliferation and fibrosis assays).

-

Cell Viability and Proliferation Assays:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

Colony Formation Assay: Assesses the ability of single cells to grow into colonies.

-

5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay: Measures DNA synthesis as a marker of proliferation.[7]

-

-

Apoptosis Assays:

-

Flow Cytometry: Analysis of cell cycle distribution (e.g., sub-G0 peak for apoptotic cells) after staining with propidium iodide.[3]

-

Western Blotting: Detection of apoptotic markers such as cleaved PARP, cleaved caspase-9, and the ratio of Bax to Bcl-2.[3][7][9]

-

Hoechst 33342 Staining: Visualization of nuclear morphology to identify pyknotic nuclei characteristic of apoptosis.[1]

-

-

Migration and Invasion Assays:

-

Transwell Migration Assay: Cells are seeded in the upper chamber of a transwell insert and migrate towards a chemoattractant in the lower chamber.

-

Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored.[7]

-

-

Gene Expression Analysis (qPCR):

-

Protein Expression and Phosphorylation Analysis (Western Blotting):

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., STAT3, GSK-3β, ERK1/2).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

In Vivo Animal Studies

-

Animal Models:

-

Mouse Infusion Model: this compound (e.g., 0.1 µg/g/day for 4 weeks) is continuously infused into mice to study its chronic effects on organs like the kidney.[4][5][6]

-

Xenograft Tumor Model: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., 1-2 mg/kg every 2 days).[7][12]

-

-

Outcome Measures:

-

Renal Function: Measurement of proteinuria and serum cystatin C.[4][5]

-

Histology: Staining of tissue sections (e.g., trichrome stain for fibrosis) to assess morphological changes.[5]

-

Tumor Growth: Regular measurement of tumor volume.[12]

-

Immunohistochemistry/Western Blotting: Analysis of protein expression in tissue samples.

-

Na+/K+-ATPase Activity Assay

-

Preparation: A Na+/K+-ATPase-rich membrane fraction is prepared from tissues like pig kidney.

-

Assay: The enzyme preparation is incubated with increasing concentrations of this compound. The ATPase activity is measured by quantifying the release of inorganic phosphate from ATP.[3][13]

Quantification of Endogenous this compound

-

Methodology: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the accurate quantification of endogenous this compound in biological fluids like plasma.[14] High-resolution mass spectrometry and nuclear magnetic resonance (NMR) can be used for identification and structural confirmation.[14]

-

Sample Preparation: Plasma samples are typically pre-treated using solid-phase extraction (e.g., Sep-Pak C18) to concentrate the analyte and remove interfering substances.[14]

-

Internal Standard: A suitable internal standard (e.g., proscillaridin A) is used for accurate quantification.[14]

Table 3: Plasma Concentrations of Endogenous this compound

| Condition | Concentration (ng/mL) | Reference |

| Healthy Volunteers | 1.80 ± 0.55 | [14] |

| Patients with Terminal Renal Failure | 6.86 ± 4.30 | [14] |

Conclusion and Future Directions

Endogenous this compound is a pleiotropic signaling molecule with significant physiological and pathophysiological roles. Its ability to modulate diverse signaling pathways, including those involved in fibrosis and cancer, highlights its potential as both a biomarker and a therapeutic target. For drug development professionals, the functional selectivity of this compound, where it can induce different cellular outcomes compared to other cardiotonic steroids, offers exciting possibilities for the design of novel therapeutics with improved specificity and reduced off-target effects.[2][3]

Future research should focus on further elucidating the upstream regulators of endogenous this compound synthesis and release, as well as expanding our understanding of its receptor interactions beyond the Na+/K+-ATPase. A deeper investigation into its role in other physiological systems and disease states is also warranted. The continued development of sensitive and specific analytical methods for its quantification will be crucial for advancing clinical studies and translating our basic science knowledge into tangible benefits for human health.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na+/K+-ATPase Profibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel endogenous digitalis, this compound, exhibits elevated plasma levels in patients with terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Telocinobufagin: A Cardiotonic Steroid with Diverse Signaling Capabilities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Telocinobufagin (TCB), a bufadienolide cardiotonic steroid, is an endogenous compound that has garnered significant interest for its potent inhibition of the Na+/K+-ATPase and its ability to activate complex intracellular signaling cascades. This technical guide provides a comprehensive overview of TCB's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of this multifaceted molecule.

Introduction

Cardiotonic steroids (CTS) are a class of compounds historically known for their use in treating heart failure due to their positive inotropic effects on cardiac muscle.[1] These effects are primarily mediated through the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound, a member of the bufadienolide family of CTS, has been identified as an endogenous regulator in mammals and is implicated in various physiological and pathological processes, including renal fibrosis and cancer cell apoptosis.[2][3] Beyond its canonical role as a Na+/K+-ATPase inhibitor, TCB acts as a signaling molecule, triggering a cascade of downstream events that are independent of its effects on ion transport. This guide delves into the technical details of TCB's actions, providing a resource for researchers investigating its therapeutic potential.

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. TCB binds to the extracellular domain of the α-subunit, stabilizing the enzyme in an E2-P conformation and thereby inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac myocytes, this elevation in cytosolic calcium enhances contractility.

Quantitative Analysis of Na+/K+-ATPase Inhibition

The inhibitory potency of this compound on Na+/K+-ATPase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different CTS.

| Compound | Source of Na+/K+-ATPase | IC50 (µM) | Reference |

| This compound | Pig Kidney | 0.20 | [3][4][5] |

| Ouabain | Pig Kidney | 0.14 | [3][4][5] |

| Marinobufagin | Pig Kidney | 3.40 | [3][4][5] |

Table 1: Comparative IC50 values for the inhibition of pig kidney Na+/K+-ATPase by this compound and other cardiotonic steroids.

Cellular Signaling Pathways Modulated by this compound

This compound's interaction with the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways, demonstrating its role as a signaling transducer. These pathways are often activated at sub-inhibitory concentrations of TCB, suggesting a mechanism distinct from its ion pump inhibition.

Src Kinase Activation and Downstream Signaling

A pivotal event in TCB-induced signaling is the activation of the non-receptor tyrosine kinase, Src.[2][6] Binding of TCB to the Na+/K+-ATPase induces a conformational change that leads to the activation of a Src kinase pool associated with the enzyme complex.[6] Activated Src, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), which then initiates the Ras/Raf/MEK/ERK signaling cascade.[6]

ERK1/2 Phosphorylation

This compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] However, the functional consequence of this activation appears to be cell-type specific. In some cell lines, ERK1/2 activation is linked to cell proliferation, while in others, as observed with TCB in LLC-PK1 cells, it does not lead to a proliferative response and is instead associated with apoptosis.[3][4]

GSK-3β and Wnt/β-catenin Pathway

This compound has been demonstrated to phosphorylate Glycogen Synthase Kinase 3β (GSK-3β) at its inhibitory serine 9 residue.[3][4] This would be expected to stabilize β-catenin and activate the Wnt/β-catenin signaling pathway. However, studies have shown that TCB paradoxically impairs Wnt/β-catenin signaling, suggesting it acts at a point downstream of β-catenin stabilization.[4][7]

Induction of Apoptosis

In certain cell types, such as LLC-PK1 pig kidney epithelial cells, this compound induces apoptosis.[3][4] This is evidenced by an increased Bax:Bcl-2 expression ratio, an increase in the sub-G0 cell cycle phase, and the appearance of pyknotic nuclei.[3][4]

Pro-fibrotic Signaling in Renal Tissue

In the context of renal pathophysiology, this compound has been shown to promote fibrosis.[2][8] This pro-fibrotic effect is mediated through the Na+/K+-ATPase/Src kinase signaling pathway, leading to increased expression of collagen 1 and 3, Transforming Growth Factor-beta (TGF-β), and Connective Tissue Growth Factor (CTGF).[2][8]

Mandatory Visualizations

To visually represent the complex interactions and pathways discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathways activated by this compound.

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Na+/K+-ATPase Inhibition Assay

This assay determines the concentration of TCB required to inhibit 50% of the Na+/K+-ATPase activity.

-

Enzyme Preparation: A microsomal fraction rich in Na+/K+-ATPase is prepared from a tissue source, such as pig kidney, through differential centrifugation.

-

Reaction Mixture: The enzyme preparation is pre-incubated with varying concentrations of this compound in a buffer containing MgCl2, KCl, and NaCl at a physiological pH and temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Initiation and Termination: The enzymatic reaction is initiated by the addition of ATP. After a specific incubation time (e.g., 20-30 minutes), the reaction is terminated by adding an acid, such as trichloroacetic acid, which denatures the enzyme and stops ATP hydrolysis.

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated for each TCB concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.

-

Cell Culture and Treatment: Cells (e.g., LLC-PK1) are cultured to a suitable confluency and then serum-starved to reduce basal ERK1/2 phosphorylation. Subsequently, cells are treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

Dual-Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay measures the activity of the Wnt/β-catenin signaling pathway.

-

Cell Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of a TCF/LEF responsive element (e.g., TOPFlash) and a Renilla luciferase plasmid for normalization of transfection efficiency.

-

Cell Treatment: After transfection, cells are treated with this compound, often in the presence or absence of a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.

-

Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and specific substrates for each enzyme.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The relative luciferase activity reflects the activation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a potent cardiotonic steroid with a dual function as both a Na+/K+-ATPase inhibitor and a signaling molecule. Its ability to modulate a variety of intracellular signaling pathways, including those involved in cell survival, apoptosis, and fibrosis, highlights its potential as a therapeutic agent and a valuable tool for biological research. The data and protocols presented in this guide provide a solid foundation for further investigation into the complex biology of this compound and its potential applications in medicine. Further research is warranted to fully elucidate the context-dependent signaling outcomes of TCB and to explore its therapeutic window for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Dual-luciferase reporter assay [bio-protocol.org]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual luciferase reporter assay [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on Preliminary Studies of Telocinobufagin Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of Telocinobufagin (TCB), a cardiotonic steroid with potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound from various in vitro and in vivo studies.

Table 1: In Vivo Acute Toxicity Data

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Toxic Effects Observed | Reference |

| Mouse | Intravenous | 4340 µg/kg | Tremor, convulsions, antipsychotic effects | [1] |

| Mouse | Unreported | 102 µg/kg | Details not reported other than lethal dose | [1] |

| Cat | Intravenous | 100 µg/kg | Details not reported other than lethal dose | [1] |

| Cat | Unreported | 1102 µg/kg | Details not reported other than lethal dose | [1] |

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.06 | [2] |

| HCT8 | Human Colon Cancer | 0.06 | [2] |

| SF295 | Human Glioblastoma | 0.03 | [2] |

| MDA-MB-435 | Human Melanoma | 0.11 | [2] |

| Human Peripheral Blood Lymphocytes | Normal Lymphocytes | 0.05 | [2] |

| NCI-H1299 | Human Non-Small-Cell Lung Cancer | 0.1066 | [3] |

| A549 | Human Non-Small-Cell Lung Cancer | 0.1244 | [3] |

| Calu-1 | Human Non-Small-Cell Lung Cancer | 0.6185 | [3] |

Table 3: Enzyme Inhibition Data

| Enzyme | Source | IC50 | Reference |

| Na+/K+-ATPase | Human Kidney | 44.2 nM | |

| Na+/K+-ATPase | Pig Kidney | 0.20 µM | [4][5] |

Table 4: Antimicrobial Activity

| Organism | Activity | MIC (µg/mL) | Reference |

| Escherichia coli | Antimicrobial | 64 | [2] |

| Staphylococcus aureus | Antimicrobial | 128 | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary toxicity studies of this compound.

In Vivo Toxicity Studies

-

Continuous Infusion in Mice: Wild-type and Na+/K+-ATPase α-1+/- mice were infused with this compound (0.1 µg/g/day) or a vehicle for 4 weeks. Parameters such as proteinuria and serum cystatin C were measured to assess renal function. Blood pressure was also monitored throughout the study.[6][7]

In Vitro Cytotoxicity Assays

-

MTT Assay: The viability of cancer cell lines (e.g., 4T1 breast cancer cells, non-small-cell lung cancer cells) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were typically seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48 hours). The absorbance was then measured to determine cell viability.[8][9]

Enzyme Inhibition Assays

-

Na+/K+-ATPase Inhibition Assay: The inhibitory effect of this compound on Na+/K+-ATPase activity was determined using membrane preparations from sources such as human or pig kidneys. The enzyme preparation was incubated with increasing concentrations of this compound for a set time (e.g., 1 hour), and the remaining enzyme activity was measured.[2][10][11]

Cell Migration and Invasion Assays

-

Transwell Migration Assay: The effect of this compound on cancer cell migration was evaluated using Transwell chambers. Cells were seeded in the upper chamber, and this compound was added to the lower chamber. After incubation, the number of cells that migrated to the lower surface of the membrane was quantified.[3][12]

-

Wound Healing Assay: A scratch was made in a confluent monolayer of cells. The cells were then treated with this compound, and the rate of wound closure was monitored over time to assess cell migration.[12]

Western Blotting

-

To investigate the molecular mechanisms of this compound's effects, protein expression levels of key signaling molecules were analyzed by Western blotting. Cells were treated with this compound, and cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p53, Bax, caspase 9, PARP, p-Akt, p-mTOR, p-ERK, STAT3).[8][13]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its interaction with the Na+/K+-ATPase, which triggers a cascade of intracellular signaling events.

Na+/K+-ATPase-Mediated Pro-fibrotic Signaling

In renal cells, this compound binds to the Na+/K+-ATPase, leading to the activation of Src kinase. This initiates a signaling cascade that results in the upregulation of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF), ultimately promoting renal fibrosis.[6][7]

References

- 1. This compound | CAS#:472-26-4 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound inhibits the epithelial-mesenchymal transition of breast cancer cells through the phosphoinositide 3-kinase/protein kinase B/extracellular signal-regulated kinase/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Has Antitumor Effects in Non-Small-Cell Lung Cancer by Inhibiting STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Mechanism of colon cancer cell apoptosis induced by this compound: role of oxidative stress and apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

Telocinobufagin: A Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telocinobufagin is a C-24 steroid lactone belonging to the bufadienolide class of cardiotonic steroids.[1][2] Found primarily in the venom of various toad species, it has garnered significant scientific interest due to its diverse and potent biological activities.[3][4] These activities include cytotoxic effects against cancer cells, antimicrobial properties, and cardiotonic functions, largely attributed to its role as an inhibitor of the Na+/K+-ATPase enzyme.[3][5] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a review of synthetic strategies for bufadienolides, offering a comprehensive resource for professionals in pharmacology and drug development.

Natural Sources of this compound

This compound is a natural product isolated from the skin secretions or venom of several toad species, where it functions as a component of their chemical defense mechanism against predators.[6][7] Its presence has been confirmed in various species within the Bufonidae family.[8]

Table 1: Natural Occurrence of this compound

| Family | Species | Source of Isolation | References |

|---|---|---|---|

| Bufonidae | Bufo rubescens | Skin secretion | [1][3] |

| Bufonidae | Rhinella marina | Secretion | [7] |

| Bufonidae | Rhaebo guttatus | Secretion | [7] |

| Bufonidae | Bufo gargarizans | Toad venom (Ch'an Su) | [2][9] |

| Bufonidae | Bufo bufo | Organism | [2] |

| Bufonidae | Rhinella schneideri | Parotoid gland secretion | [3] |

| Bufonidae | Bufo paracnemis | Parotoid glands |[10] |

The biosynthesis of bufadienolides in these amphibians is understood to originate from cholesterol, proceeding through pathways analogous to those for bile acids.[4] It has been hypothesized that this compound may serve as a natural precursor to marinobufagin.[11]

Extraction and Isolation from Natural Sources

The extraction of this compound from toad venom is a multi-step process involving initial collection of the venom, crude extraction, and subsequent chromatographic purification.

Experimental Protocol: Extraction and Purification

1. Venom Collection:

-

Specimens of the toad (e.g., Bufo rubescens) are collected.[5]

-

The skin secretion containing the venom is obtained through methods such as manual compression of the parotoid glands or non-invasive electrical stimulation.[5]

2. Crude Extraction:

-

The collected venom is typically lyophilized (freeze-dried) to yield a crude powder.

-

This crude extract is then subjected to solvent extraction. A common method involves refluxing the crude material with a solvent like ethanol or methanol. For instance, a method for isolating related bufadienolides from ChanSu involves refluxing with an optimized solvent system.[12]

3. Chromatographic Purification:

-

The crude extract undergoes purification, most commonly using High-Performance Liquid Chromatography (HPLC).[5]

-

Method: Reversed-Phase HPLC (RP-HPLC) is highly effective.[5]

-

Column: A C18 stationary phase is typically used.[12]

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is employed. For the separation of similar bufadienolides like bufalin and cinobufagin, an isocratic elution of methanol-water (e.g., 72:28) has been used.[12]

-

Detection: Effluents are monitored using a UV-Vis detector, typically at a wavelength of around 296-301 nm, which corresponds to the absorbance maximum of the α-pyrone ring in bufadienolides.[3][12]

-

Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

-

4. Structure Elucidation and Purity Analysis:

-

The molecular structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5]

-

The purity of the final product is quantified by analytical HPLC, with purities often exceeding 98%.[3][12]

Workflow Diagram: Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Chemical Synthesis of this compound

The total synthesis of complex bufadienolides like this compound is a significant challenge due to the densely functionalized steroid core and the sensitive α-pyrone moiety at the C17 position.[13] While a specific total synthesis for this compound is not detailed in the provided results, the synthesis of cinobufagin, a closely related bufadienolide, provides a representative and instructive methodology.[13] Advances in cross-coupling reactions have become a powerful tool for attaching the lactone subunit to the sterically hindered steroid core.[14][15]

Experimental Protocol: Key Steps in Bufadienolide Synthesis (Based on Cinobufagin)

The synthesis of cinobufagin was achieved in 12 steps with a 7.6% overall yield starting from dehydroepiandrosterone (DHEA).[13] This approach highlights key transformations applicable to the synthesis of other bufadienolides.

1. Steroid Core Modification:

-

The synthesis begins with a commercially available steroid starting material, such as DHEA.[13]

-

A series of reactions are performed to modify the steroid skeleton, introducing necessary functional groups (e.g., hydroxyls, epoxides) at specific positions to match the target molecule.

2. Formation of the β17-Pyrone Moiety (Key Challenge):

-

A critical sequence involves the expedient installation of the α-pyrone ring.

-

Photochemical [4+2] Cycloaddition: A key step utilizes a regioselective singlet oxygen [4+2] cycloaddition. This is followed by an in situ endoperoxide rearrangement to form a bis-epoxide intermediate.[13]

-

House-Meinwald Rearrangement: The resulting β,β-bis-epoxide intermediate is then subjected to a regioselective Lewis acid-catalyzed (e.g., Scandium(III) trifluoromethanesulfonate) House-Meinwald rearrangement to establish the correct stereochemistry at the C17 position, which is crucial for the pyrone ring attachment.[13]

3. Final Functionalization and Deprotection:

-

Subsequent steps involve further functional group manipulations and the removal of protecting groups to yield the final natural product.

Workflow Diagram: Generalized Bufadienolide Synthesis

Caption: Generalized workflow for the chemical synthesis of a bufadienolide.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, primarily through its interaction with the Na+/K+-ATPase (NKA) pump. This interaction not only inhibits the pump's ion-translocating function but also activates complex intracellular signaling cascades.

Table 2: Quantitative Biological Activity of this compound

| Activity Type | Target / Cell Line | Measurement | Value | References |

|---|---|---|---|---|

| Na+/K+-ATPase Inhibition | Human Kidney | IC₅₀ | 44.2 nM | [3] |

| Na+/K+-ATPase Inhibition | Pig Kidney | IC₅₀ | 0.20 µM | [16][17] |

| Cytotoxicity | HL-60 (Leukemia) | IC₅₀ | 0.06 µM | [3] |

| Cytotoxicity | HCT8 (Colon Cancer) | IC₅₀ | 0.06 µM | [3] |

| Cytotoxicity | SF295 (Glioblastoma) | IC₅₀ | 0.03 µM | [3] |

| Cytotoxicity | MDA-MB-435 (Melanoma) | IC₅₀ | 0.11 µM | [3] |

| Antimicrobial | Escherichia coli | MIC | 64.0 µg/mL | [3][5][18] |

| Antimicrobial | Staphylococcus aureus | MIC | 128 µg/mL | [3][5][18] |

| Cardiotonic | Isolated Frog Ventricle | Contraction | +30.2% at 9.9 µg/mL |[3] |

Na+/K+-ATPase Signaling Pathway

Beyond its canonical role in ion transport, a sub-population of Na+/K+-ATPase acts as a signal transducer.[19] Binding of this compound to this NKA pool initiates a conformational change that activates associated Src kinase, a non-receptor tyrosine kinase.[19][20] This activation triggers multiple downstream pathways, including the ERK1/2 MAP kinase cascade, which can lead to various cellular responses.[9][16] In the context of renal cells, this NKA-Src signaling axis has been shown to promote fibrosis by increasing the expression of profibrotic molecules like Collagen 1, Collagen 3, TGF-β, and CTGF.[20]

Diagram: this compound-Induced Na+/K+-ATPase Signaling

Caption: this compound-induced profibrotic signaling via Na+/K+-ATPase.

Conclusion

This compound stands out as a bufadienolide with significant therapeutic potential, underscored by its potent bioactivities. This guide outlines its well-established natural origins in toad venoms and provides a framework for its extraction and purification for research purposes. While the total chemical synthesis remains a complex endeavor, modern synthetic strategies offer viable pathways for producing this compound and its analogs, paving the way for further structure-activity relationship studies and drug development. A thorough understanding of its mechanism of action, particularly its role in modulating the Na+/K+-ATPase signaling complex, is critical for harnessing its therapeutic benefits while mitigating potential toxicity.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C24H34O5 | CID 259991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Bufadienolides from amphibians: A promising source of anticancer prototypes for radical innovation, apoptosis triggering and Na+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of the bufadienolides marinobufagin and this compound isolated as major components from skin secretion of the toad Bufo rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toad venom bufadienolides and bufotoxins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 9. Potent nonopioid antinociceptive activity of this compound in models of acute pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 472-26-4 | this compound [phytopurify.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | CAS:472-26-4 | Biological Activity | ChemFaces [chemfaces.com]

- 19. mdpi.com [mdpi.com]

- 20. This compound, a Novel Cardiotonic Steroid, Promotes Renal Fibrosis via Na⁺/K⁺-ATPase Profibrotic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Telocinobufagin In Vitro Assays

Introduction

Telocinobufagin is a bufadienolide, a type of cardiotonic steroid, that demonstrates significant potential as an anti-tumor agent. It exerts its effects through the inhibition of the Na+/K+-ATPase pump and modulation of various intracellular signaling pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in a range of cancer cell lines. These application notes provide detailed protocols for key in vitro assays to study the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activity of this compound in various in vitro models.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | System/Cell Line | IC50 Value | Reference |

| Na+/K+-ATPase | Pig Kidney | 0.20 µM | [1][2][3][4] |

Table 2: Effective Concentrations of this compound for Anti-Cancer Effects

| Effect | Cell Line(s) | Concentration Range | Treatment Duration | Reference |

| Proliferation Suppression | NSCLC, Osteosarcoma, Thyroid, Breast, HNSCC | 0.01 - 100 µM | Up to 96 hours | [5] |

| Apoptosis Induction | NSCLC, Osteosarcoma, HNSCC | 0.125 - 5 µM | 24 - 48 hours | [5] |

| Apoptosis Induction | LLC-PK1 (Pig Kidney) | 100 nM | 48 - 72 hours | [1] |

| G2/M Phase Arrest | Cal-27, SCC-25 (HNSCC) | 1 - 5 µM | Not Specified | [5] |

| Inhibition of Signaling | Various Cancer Cells | 0.1 - 1 µM | 2 - 48 hours | [5] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol determines the inhibitory effect of this compound on Na+/K+-ATPase activity.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.

Materials:

-

Na+/K+-ATPase enzyme preparation (e.g., from pig kidney)

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

-

Malachite Green reagent for phosphate detection

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of the Na+/K+-ATPase enzyme preparation to the wells of a 96-well plate.

-

Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

-

To initiate the reaction, add 20 µL of ATP solution (final concentration ~3 mM).

-

Incubate for another 30 minutes at 37°C.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log concentration.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).[5][7] Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[8]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]

Materials:

-

Cancer cell line

-

This compound

-

FITC Annexin V Apoptosis Detection Kit with PI

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.1 to 5 µM) for 24 or 48 hours.[5]

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5-10 µL of PI to the cell suspension.[10]

-